molecular formula C19H23F3N4O3S B2913495 4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide CAS No. 1797326-81-8

4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide

Cat. No.: B2913495
CAS No.: 1797326-81-8
M. Wt: 444.47
InChI Key: ZHBJLHLVFVZVLP-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C19H23F3N4O3S and its molecular weight is 444.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a compound with a complex structure involving several functional groups. In the realm of synthetic chemistry, compounds with similar structures have been synthesized and studied for their chemical properties. For instance, the synthesis of aryl triazene derivatives, including compounds with similar sulfamoyl and benzamide groups, has been explored for their anti-inflammatory properties (Kazhemekaite, Stumbryavichyute, & Astrauskas, 1997). Another example involves the synthesis of derivatives with benzamide structures using ultrasound-assisted methods, showcasing the innovation in synthetic techniques (Nimbalkar et al., 2018).

Medicinal Chemistry Applications

In medicinal chemistry, compounds with similar structural motifs are frequently investigated for their biological activities. For instance, 1-(p-carbamoylphenyl)-3,3-dimethyl-triazene, a compound bearing resemblance in structure, has been studied for its antitumor properties, highlighting the potential use of such compounds in cancer research (Bullerwell et al., 1995). Moreover, other similar compounds have been synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant activities, indicating a broad spectrum of potential therapeutic applications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Drug Discovery and Development

In the field of drug discovery, the synthesis and study of compounds with benzamide and related structures are crucial. These compounds are often explored for their potential as therapeutic agents against various diseases. For instance, the synthesis of new Schiff bases of sulfa drugs and their enzyme inhibition properties have been researched, demonstrating the importance of these compounds in developing new pharmaceuticals (Alyar et al., 2019). Additionally, studies on the identification of enzymes involved in the metabolism of novel antidepressants with similar structures provide insights into drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Future Directions

: Sigma-Aldrich: 4-(N,N-Dimethylsulfamoyl)-7-piperazino-benzofurazan : Sigma-Aldrich: N,N-dimethylsulfamoyl fluoride : Sigma-Aldrich: 4-(N,N-Dimethylsulfamoyl)phenylboronic acid

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O3S/c1-25(2)30(28,29)14-9-7-13(8-10-14)18(27)23-11-12-26-16-6-4-3-5-15(16)17(24-26)19(20,21)22/h7-10H,3-6,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBJLHLVFVZVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.